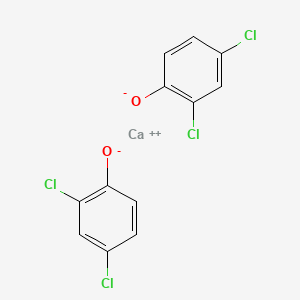

Calcium 2,4-dichlorophenolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

84012-60-2 |

|---|---|

Molecular Formula |

C12H6CaCl4O2 |

Molecular Weight |

364.1 g/mol |

IUPAC Name |

calcium;2,4-dichlorophenolate |

InChI |

InChI=1S/2C6H4Cl2O.Ca/c2*7-4-1-2-6(9)5(8)3-4;/h2*1-3,9H;/q;;+2/p-2 |

InChI Key |

RAKYRYXQINLICD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)[O-].C1=CC(=C(C=C1Cl)Cl)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization of 2,4 Dichlorophenolates

Established Synthesis Routes for Calcium 2,4-Dichlorophenolate

The traditional synthesis of this compound is rooted in fundamental acid-base chemistry, providing a straightforward and well-understood pathway to this salt.

The primary mechanism for synthesizing this compound involves the reaction of 2,4-dichlorophenol (B122985), a weak acid, with a suitable calcium-based precursor. wikipedia.org The most common precursors are alkaline earth metal compounds such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO). uobabylon.edu.iq

The reaction with calcium hydroxide is a classic acid-base neutralization:

2 C₆H₃Cl₂OH + Ca(OH)₂ → Ca(C₆H₃Cl₂O)₂ + 2 H₂O

In this reaction, the acidic proton of the hydroxyl group on 2,4-dichlorophenol is transferred to the hydroxide ions from the calcium hydroxide. This results in the formation of the this compound salt and water. The driving force for this reaction is the formation of the stable salt and water. The ionic nature of the bond between the calcium ion (Ca²⁺) and the two 2,4-dichlorophenolate anions (C₆H₃Cl₂O⁻) is a key characteristic of the product. The mechanism of action of calcium hydroxide is directly influenced by its high pH and its dissociation into calcium and hydroxyl ions. ufg.br

When calcium oxide is used as the precursor, the reaction proceeds as follows:

2 C₆H₃Cl₂OH + CaO → Ca(C₆H₃Cl₂O)₂ + H₂O

Here, the calcium oxide reacts with the acidic phenol (B47542) to form the salt and water in a similar neutralization process.

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring product purity, and improving process efficiency. Key parameters that are typically adjusted include temperature, solvent, and reactant stoichiometry.

Interactive Table: Parameters for Synthesis Optimization

| Parameter | Effect on Reaction | Optimized Conditions |

|---|---|---|

| Temperature | Reaction rates generally increase with temperature. However, excessively high temperatures can lead to side reactions or degradation of the product. | Reactions are often conducted at moderate temperatures, such as room temperature or slightly elevated (e.g., 55°C), to ensure a controlled reaction. chemicalbook.com |

| Solvent | The choice of solvent can influence the solubility of reactants and products, affecting the reaction rate and ease of product isolation. | Aqueous media are often preferred for their low cost and environmental friendliness. Organic solvents may be used in specific applications where solubility is a concern. researchgate.net |

| Stoichiometry | The molar ratio of 2,4-dichlorophenol to the calcium precursor is critical. A slight excess of the base may be used to ensure complete conversion of the phenol. | A stoichiometric ratio or a slight excess of the calcium precursor is typically employed to drive the reaction to completion. |

| Catalyst | While the direct neutralization reaction may not require a catalyst, related syntheses, such as the initial chlorination of phenol, often use catalysts like aluminum chloride (AlCl₃) or manganous sulfate (B86663) to improve selectivity. researchgate.netchemicalbook.comdeepdyve.com | The use of a catalyst is dependent on the specific synthetic step. For the formation of the calcium salt from the phenol, a catalyst is generally not necessary. |

Novel Synthesis Strategies for 2,4-Dichlorophenolate Compounds

Emerging synthetic strategies are increasingly focused on improving the environmental profile and efficiency of chemical processes. These include the use of novel solvent systems and the application of green chemistry principles.

Ionic liquids (ILs), which are salts with melting points below 100°C, have gained attention as alternative solvents and catalysts in chemical synthesis due to their unique properties, such as low volatility and high thermal stability. pharmtech.com In the context of phenolate (B1203915) synthesis, ionic liquids can serve as a medium for the reaction, potentially enhancing reaction rates and simplifying product separation. acgpubs.org

One approach involves using ionic liquids as a platform for anion exchange. A phenolate salt of a desired cation can be prepared first, followed by a reaction with a Brønsted acid in a biphasic system to yield the target ionic liquid. rsc.org This methodology demonstrates the utility of phenolates as intermediates in the synthesis of other valuable chemical compounds. Furthermore, studies have shown that imidazolium-based ionic liquids can be highly effective in extracting phenols from organic solutions, which is a related application that highlights the favorable interactions between ILs and phenolic compounds. mdpi.com The synthesis of various phenolate-based ionic liquids has been explored, indicating a broad scope for this class of compounds in different chemical applications. nih.gov

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally friendly. epa.govsolubilityofthings.comwa.gov The application of these principles to the synthesis of dichlorophenolates aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govglobalresearchonline.net

Key Green Chemistry Principles in Dichlorophenolate Synthesis:

Waste Prevention: Designing syntheses to minimize the generation of waste products. This can be achieved by optimizing reactions to achieve high yields and selectivity. epa.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com The neutralization reaction for this compound has a high atom economy, as the only byproduct is water.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with safer alternatives, such as water or supercritical fluids. wa.gov The synthesis of 2,4-dichlorophenol itself can be performed in water, which is an environmentally benign solvent. researchgate.net

Energy Efficiency: Chemical reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.comwa.gov

Use of Catalysts: Catalytic reagents are often superior to stoichiometric reagents as they are used in small amounts and can be recycled. wa.gov

Structural Characterization and Solid-State Chemistry of this compound Analogues

The solid-state structure and chemical properties of this compound and its analogues are of fundamental interest. As an alkaline earth metal, calcium typically forms ionic compounds with a +2 oxidation state. byjus.comwikipedia.org The properties of these compounds are influenced by the size and charge of the cation and the nature of the anion.

The alkaline earth metals, including calcium, react with halogens to form ionic halides and with oxygen to form oxides. wikipedia.orglibretexts.org The hydroxides of these metals are basic, with the basicity increasing down the group. uobabylon.edu.iq Calcium hydroxide, for instance, is a key precursor in the synthesis of this compound.

Crystallographic Studies of Dichlorophenolate Co-crystals and Related Structures

While specific crystallographic data for this compound is not documented in the available literature, extensive research into the crystal structures of 2,4-dichlorophenol and its co-crystals provides valuable insight into the behavior of the dichlorophenolate anion in a crystalline lattice. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions.

One illustrative example is the zwitterionic co-crystal formed between 2,4-dichloro-6-{[(3-hydroxypropyl)azaniumyl]methyl}phenolate and 2,4-dichlorophenol. The study of this co-crystal reveals how the 2,4-dichlorophenol molecule arranges itself and interacts with other molecules in the solid state. The structure is held together by a network of hydrogen bonds.

Below is a table summarizing the crystallographic data for a related 2,4-dichlorophenol co-crystal.

| Parameter | Value |

| Empirical Formula | C₁₆H₁₆Cl₄N₂O₃ |

| Formula Weight | 454.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123 (3) |

| b (Å) | 10.456 (2) |

| c (Å) | 13.219 (3) |

| β (°) | 108.34 (3) |

| Volume (ų) | 1852.1 (7) |

| Z | 4 |

This data is for the co-crystal of 2,4-dichloro-6-{[(3-hydroxypropyl)azaniumyl]methyl}phenolate and 2,4-dichlorophenol and is presented as a representative example of a related structure.

Spectroscopic Investigations of Molecular Interactions and Structural Features

Spectroscopic analysis is essential for elucidating the structural features and molecular interactions of a compound. In the absence of specific spectroscopic data for this compound, an examination of the spectra of the parent compound, 2,4-dichlorophenol, can provide a foundational understanding of the vibrational modes associated with the dichlorophenolate anion.

Infrared (IR) spectroscopy is particularly informative. The IR spectrum of 2,4-dichlorophenol exhibits characteristic absorption bands that can be assigned to specific molecular vibrations. The formation of a calcium salt would be expected to cause significant shifts in the bands associated with the phenolic hydroxyl group. Specifically, the broad O-H stretching band in the phenol would disappear, and the C-O stretching frequency would be altered due to the formation of the phenolate-calcium ionic bond.

The key spectral features for 2,4-dichlorophenol are summarized in the table below. These wavenumbers provide a reference for the types of vibrations present in the dichlorophenolate structure.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | ~3500 | Strong, Broad |

| C-H Stretch (Aromatic) | ~3050-3100 | Medium |

| C=C Stretch (Aromatic) | ~1480-1600 | Medium-Strong |

| C-O Stretch | ~1200-1300 | Strong |

| C-Cl Stretch | ~700-850 | Strong |

This data is for the parent compound 2,4-dichlorophenol and is used to infer the spectroscopic properties of the dichlorophenolate moiety.

Investigations using techniques like fluorescence spectroscopy on the interactions of 2,4-dichlorophenol with biomolecules have also been performed. These studies show that the 2,4-dichlorophenolate structure can engage in hydrogen bonding and van der Waals interactions, which alter its electronic environment.

Environmental Dynamics and Transformations of 2,4 Dichlorophenolates

Occurrence and Distribution of 2,4-Dichlorophenolate in Environmental Compartments

2,4-Dichlorophenolate's distribution in the environment is a result of direct and indirect sources, including industrial discharge, agricultural runoff, and the degradation of pesticides like 2,4-dichlorophenoxyacetic acid (2,4-D). epa.gov Its physicochemical properties, such as water solubility and vapor pressure, dictate its partitioning into water, soil, and air.

2,4-Dichlorophenolate is frequently detected in various aquatic environments due to its high solubility in water, particularly in alkaline conditions where it exists in its dissociated, phenolate (B1203915) form. epa.govepa.gov

Surface Water: The compound has been identified in numerous surface water bodies, with concentrations varying based on proximity to industrial and agricultural areas. A comprehensive study across seven major watersheds in China revealed that 2,4-DCP was detected in 51.3% of surface water samples. nih.gov High concentrations were predominantly found in the Yellow River, Huaihe River, and Haihe River watersheds. nih.govaloki.hu The median concentration was 5.0 ng/L, with a wide range from less than 1.1 ng/L to as high as 19,960.0 ng/L. nih.gov

Interactive Data Table: Concentration of 2,4-Dichlorophenol (B122985) in Chinese Surface Waters

Groundwater: Groundwater contamination with 2,4-dichlorophenolate is a significant concern due to its potential to leach from contaminated soils. epa.gov It has been detected in groundwater near industrial sites and agricultural areas. For instance, studies in the Yucatan Peninsula have highlighted the presence of 2,4-D and its degradation products, including 2,4-DCP, in the groundwater. scielo.org.mx In some contaminated sites, concentrations can be substantial; for example, remediation studies have been conducted on groundwater with 2,4-DCP levels of 24.3 mg/L. researchgate.net

Drinking Water: The presence of 2,4-dichlorophenolate in drinking water is a public health concern, primarily due to its unpleasant taste and odor at very low concentrations. nih.gov It can be formed during the chlorination of water containing phenol (B47542) and is also found as a result of contamination of water sources. epa.gov While data on its concentration in drinking water are limited, regulatory bodies have set guidelines. epa.govwho.int For example, the World Health Organization has noted that concentrations of chlorophenols in drinking water are usually less than 1 µg/L. The maximum permissible limit for 2,4-D in water for human consumption in some regions is 30 µg/L, which indirectly relates to its breakdown product, 2,4-DCP. scielo.org.mx

The behavior of 2,4-dichlorophenolate in soil is influenced by factors such as soil type, organic matter content, and pH. The pKa of 2,4-dichlorophenol is approximately 7.9, meaning that in soils with a pH above this value, it will predominantly exist as the more mobile 2,4-dichlorophenolate anion. nih.govwikipedia.org

Sorption of 2,4-DCP to soil particles can limit its mobility. The organic carbon-normalized soil-water partition coefficient (Koc), a measure of the tendency of a chemical to be adsorbed by soil, has been reported to be around 646 to 721 L/kg for 2,4-DCP. epa.gov However, the sorption is pH-dependent; at a pH of 10, where the compound is ionized, adsorption is minimal. nih.gov Studies have shown that sorption is rapid, often completing within a day. nih.gov The mobility of 2,4-DCP in soil can be enhanced under certain conditions, such as the application of a non-uniform electric field, which can accelerate its movement. nih.govresearchgate.net The mobility also varies with soil type; for example, movement in sandy loam is slower than in kaolin soil. nih.gov

While 2,4-dichlorophenolate itself is not highly volatile, its precursor, 2,4-dichlorophenol, has a vapor pressure that allows it to enter the atmosphere through volatilization from contaminated soil and water surfaces. epa.gov In 2013, it was estimated that 4,340 pounds of 2,4-dichlorophenol were released into the air in the United States. epa.gov

Once in the atmosphere, 2,4-dichlorophenol can be transported over distances. Its atmospheric fate is influenced by its partitioning between the vapor phase and atmospheric particles. noaa.gov The compound is subject to atmospheric degradation, primarily through reactions with hydroxyl radicals. The atmospheric lifetime of a substance determines its potential for long-range transport. noaa.gov Deposition of 2,4-dichlorophenol from the atmosphere can occur through both dry and wet deposition, the latter involving washout by precipitation. This deposition can contribute to the contamination of aquatic and terrestrial ecosystems far from the original source.

Abiotic Degradation Pathways of 2,4-Dichlorophenolate

Abiotic degradation processes, particularly photolysis and hydrolysis, play a role in the transformation of 2,4-dichlorophenolate in the environment.

Photolysis, or degradation by light, is a significant abiotic degradation pathway for 2,4-dichlorophenolate in aqueous environments. The compound can undergo direct photolysis when it absorbs light, as well as indirect photolysis, which is mediated by other light-absorbing substances in the water.

Direct photolysis of 2,4-DCP has been shown to occur under both UV and visible light irradiation. aidic.itnih.gov The rate of photolysis and the quantum yield (the efficiency of a photon in causing a chemical reaction) are influenced by the pH of the water and the wavelength of the light. researchgate.net For instance, the quantum yield for the anionic form of 2,4-DCP is higher than for its molecular form when irradiated with a XeBr excilamp (282 nm). researchgate.net The photodegradation process leads to the formation of various intermediates, including 4-chlorophenol (B41353), benzoquinone, and hydroquinone. researchgate.net The half-life for the direct photolysis of triclosan, which produces 2,4-DCP, is about 5 hours in summer sunlight, indicating that 2,4-DCP itself is also susceptible to photodegradation. nih.gov

Interactive Data Table: Quantum Yields (φ) for 2,4-Dichlorophenol Photolysis

Other Chemical Degradation Mechanisms

Beyond photodegradation and advanced oxidation processes, other chemical reactions contribute to the transformation of 2,4-dichlorophenolates in the environment. These mechanisms, while often slower, can be significant over longer timescales and under specific environmental conditions.

One such mechanism is hydrolysis , where the compound reacts with water. However, for chlorinated phenols like 2,4-dichlorophenol, hydrolysis is generally a very slow process under typical environmental pH and temperature ranges. The strong carbon-chlorine bonds and the stability of the aromatic ring make it resistant to simple hydrolysis.

Oxidation by naturally occurring oxidants other than hydroxyl radicals can also play a role. For instance, manganese oxides, which are common minerals in soils and sediments, can potentially oxidize 2,4-dichlorophenol. The effectiveness of this process is dependent on the specific mineralogy, pH, and the presence of other organic and inorganic compounds that can compete for reactive sites on the mineral surfaces.

Furthermore, reductive dechlorination can occur under anaerobic conditions, where a chlorine atom on the aromatic ring is replaced by a hydrogen atom. This process is often mediated by reduced iron species or other reducing agents present in anoxic environments. While primarily a biological process, abiotic reductive dechlorination can also contribute to the transformation of 2,4-dichlorophenol.

Biotic Transformation and Biodegradation Mechanisms

The breakdown of 2,4-dichlorophenol and its corresponding phenolate salts in the environment is significantly influenced by the metabolic activities of microorganisms. Biotic transformation, or biodegradation, represents a crucial set of pathways for the detoxification and mineralization of these xenobiotic compounds.

Microbial Degradation Pathways of 2,4-Dichlorophenol and its Phenolate Salts

Microorganisms have evolved diverse metabolic strategies to utilize 2,4-dichlorophenol as a source of carbon and energy. These pathways can be broadly categorized into aerobic and anaerobic processes, each involving a distinct set of enzymes and metabolic intermediates.

Under aerobic conditions, the microbial degradation of 2,4-dichlorophenol is typically initiated by hydroxylation of the aromatic ring. This initial step is catalyzed by monooxygenase enzymes, which incorporate one atom of molecular oxygen into the substrate. A common initial intermediate formed is 3,5-dichlorocatechol.

Following this initial hydroxylation, the catecholic intermediate undergoes ring cleavage, a critical step in the breakdown of the aromatic structure. This is carried out by dioxygenase enzymes, which can cleave the ring in two different ways: ortho-cleavage or meta-cleavage.

In the ortho-cleavage pathway, the ring is broken between the two hydroxyl groups, leading to the formation of chloro-cis,cis-muconic acid. Subsequent enzymatic reactions involve dechlorination and further metabolism, eventually funneling the intermediates into central metabolic pathways like the Krebs cycle.

In the meta-cleavage pathway, the ring is cleaved adjacent to one of the hydroxyl groups, resulting in the formation of a chlorinated muconic semialdehyde. Further enzymatic steps then lead to the removal of chlorine and the formation of intermediates that can enter central metabolism.

Throughout these aerobic pathways, a variety of metabolic intermediates can be formed. The specific intermediates detected can depend on the microbial species and the environmental conditions.

Table 1: Key Intermediates in the Aerobic Degradation of 2,4-Dichlorophenol

| Intermediate | Chemical Formula | Role in Pathway |

| 3,5-Dichlorocatechol | C₆H₄Cl₂O₂ | Initial product of hydroxylation |

| 4-Chlorocatechol | C₆H₅ClO₂ | Product of partial dechlorination |

| Chloro-cis,cis-muconic acid | C₆H₅ClO₄ | Product of ortho-ring cleavage |

| Chloromuconic semialdehyde | C₆H₄ClO₃ | Product of meta-ring cleavage |

| Maleylacetic acid | C₅H₆O₅ | Intermediate in the ortho-cleavage pathway |

For 2,4-dichlorophenol, reductive dechlorination can occur sequentially. The first step often involves the removal of the chlorine at the ortho position to form 4-chlorophenol. This is followed by the removal of the para-chlorine to yield phenol.

Once phenol is formed, the aromatic ring can be broken under anaerobic conditions. This typically involves an initial carboxylation to form benzoate (B1203000), which is then further metabolized through various pathways, ultimately leading to the production of methane (B114726) and carbon dioxide in methanogenic environments, or other end products depending on the available electron acceptors. The transformation of 4-chlorophenol to phenol is often the slowest step in this sequence. nih.gov

Table 2: Key Intermediates in the Anaerobic Degradation of 2,4-Dichlorophenol

| Intermediate | Chemical Formula | Role in Pathway |

| 4-Chlorophenol | C₆H₅ClO | Product of initial reductive dechlorination |

| Phenol | C₆H₅OH | Product of complete reductive dechlorination |

| Benzoate | C₇H₅O₂⁻ | Product of phenol carboxylation |

| Acetate | C₂H₃O₂⁻ | Intermediate in the breakdown of benzoate |

The enzymatic machinery involved in the biodegradation of 2,4-dichlorophenol is diverse and highly specific. Dioxygenases are crucial for the aerobic breakdown of the aromatic ring. These enzymes incorporate both atoms of molecular oxygen into the substrate, leading to ring cleavage. Catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are key enzymes in the ortho and meta cleavage pathways, respectively.

Hydrolases also play a role, particularly in the later stages of the degradation pathways, where they are involved in the cleavage of aliphatic intermediates.

Reductive dehalogenases are the key enzymes in anaerobic dechlorination. These enzymes catalyze the removal of chlorine atoms from the aromatic ring, a critical first step in the anaerobic breakdown of 2,4-dichlorophenol.

The efficiency and specificity of these enzymes are major determinants of the rate and extent of 2,4-dichlorophenol biodegradation by different microbial species.

Role of Microbial Communities in Environmental Attenuation

The complete mineralization of 2,4-dichlorophenol in the environment is often the result of the synergistic activities of diverse microbial communities rather than a single microbial species. Different members of the community may be responsible for different steps in the degradation pathway.

For example, in an anaerobic environment, one group of bacteria may carry out the initial reductive dechlorination of 2,4-dichlorophenol to phenol. Another group of microorganisms may then be responsible for the subsequent fermentation of phenol to simpler organic acids, which can then be utilized by methanogens to produce methane.

This metabolic cooperation, known as syntrophy, is essential for the complete breakdown of complex organic pollutants like 2,4-dichlorophenol. The composition and activity of the microbial community are influenced by a variety of environmental factors, including the availability of nutrients, electron acceptors, pH, and temperature. Understanding the dynamics of these microbial communities is therefore critical for predicting the environmental fate of 2,4-dichlorophenol and for developing effective bioremediation strategies.

Phytoremediation Potential for Phenolate Contaminants

Phytoremediation presents a promising and environmentally sustainable approach for the cleanup of sites contaminated with phenolic compounds, including 2,4-dichlorophenol (2,4-DCP). This method utilizes plants and their associated microorganisms to degrade, contain, or stabilize contaminants in soil and water. Research has identified several plant species and biological mechanisms that contribute to the effective remediation of 2,4-DCP.

The primary mechanism involved in the phytoremediation of phenolic compounds is enzymatic degradation. nih.gov Plants produce enzymes, such as peroxidases, that can oxidize phenols into less toxic, polymerized products. nih.govresearchgate.net This process is often enhanced in the presence of hydrogen peroxide (H₂O₂), which acts as a co-substrate for the peroxidase-catalyzed reaction. nih.gov

Studies have demonstrated the high efficiency of certain plant systems in removing 2,4-DCP from aqueous solutions. Hairy root cultures of Brassica napus (rapeseed), for instance, have shown remarkable removal efficiencies, achieving 97-98% reduction of 2,4-DCP within an hour of reaction time. nih.gov These cultures are effective over a broad pH range (3-9) and can be reused for multiple cycles, highlighting their potential for practical applications in wastewater treatment. nih.gov

Transgenic plants have also been developed to enhance phytoremediation capabilities. nih.gov Tobacco plants engineered to overexpress peroxidases have demonstrated increased tolerance to 2,4-DCP and slightly higher removal efficiencies compared to their wild-type counterparts. nih.gov One study found that a double transgenic tobacco line achieved a 98% removal rate for 10 mg/L of 2,4-DCP. nih.gov

Besides terrestrial plants, aquatic microalgae have also been investigated for their ability to remediate 2,4-DCP. The freshwater microalga Chlorella vulgaris has been shown to remove 2,4-DCP primarily through biodegradation, involving dechlorination and hydroxylation steps. tandfonline.com The efficiency of removal by C. vulgaris is concentration-dependent, with higher removal rates observed at lower initial concentrations of the contaminant. tandfonline.com

The following tables summarize key research findings on the phytoremediation of 2,4-DCP by different plant and algal species.

Table 1: Phytoremediation of 2,4-Dichlorophenol by Brassica napus Hairy Root Cultures

| Parameter | Condition | Removal Efficiency (%) | Incubation Time | Reference |

| Concentration | 100-1000 mg/L 2,4-DCP | 91 - 94% | 15 min | nih.gov |

| 100-1000 mg/L 2,4-DCP | 97 - 98% | 1 hour | nih.gov | |

| pH | 3 - 9 | 93 - 95% | 1 hour | nih.gov |

| 4 - 8 | 98 - 99% | 1 hour | nih.gov | |

| Reusability | Multiple Cycles | Maintained high efficiency for up to six consecutive cycles | 1 hour/cycle | nih.gov |

Table 2: Phytoremediation of 2,4-Dichlorophenol by Wild Type (WT) and Transgenic Tobacco Plants

| Plant Line | 2,4-DCP Concentration (mg/L) | Removal Efficiency (%) | Reference |

| WT Tobacco | 10 | High | nih.gov |

| TPX1 Transgenic | 10 | Slightly higher than WT | nih.gov |

| Double Transgenic (Line A) | 10 | 98% | nih.gov |

| Double Transgenic (Line d) | 10 | Slightly higher than WT | nih.gov |

Table 3: Biodegradation of 2,4-Dichlorophenol by Chlorella vulgaris

| Initial 2,4-DCP Concentration (mg/L) | Removal Rate after 10 days (%) | Biodegradation Rate (%) | Identified Metabolites | Reference |

| 10 | 86.5% | 55.08% | 4-chlorocatechol, 2-chlorocatechol, hydroxyquinol, succinic acid | tandfonline.com |

| 20 | 76.3% | 55.08% | 4-chlorocatechol, 2-chlorocatechol, hydroxyquinol, succinic acid | tandfonline.com |

| 30 | 68.5% | 55.08% | 4-chlorocatechol, 2-chlorocatechol, hydroxyquinol, succinic acid | tandfonline.com |

| 40 | 43.2% | 55.08% | 4-chlorocatechol, 2-chlorocatechol, hydroxyquinol, succinic acid | tandfonline.com |

Advanced Remediation Technologies for 2,4 Dichlorophenolate Contamination

Oxidative Degradation Strategies

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and mineralize recalcitrant organic pollutants. eolss.netdenora.comresearchgate.net These processes are particularly effective for contaminants like 2,4-dichlorophenolate that are resistant to conventional biological treatments.

A modified Fenton process using calcium peroxide (CaO2) as a solid source of hydrogen peroxide (H2O2) presents a promising method for the degradation of 2,4-DCP. researchgate.netsemanticscholar.org In this Fenton-like system, CaO2 particles slowly dissolve, releasing H2O2, which then reacts with a chelated iron catalyst, such as Fe(II)-EDTA, to generate hydroxyl radicals. researchgate.netsemanticscholar.orgdntb.gov.ua This controlled release of H2O2 from CaO2 results in a more moderate reaction rate compared to the direct addition of aqueous H2O2, allowing for a sustained degradation process. semanticscholar.orgdntb.gov.ua

Research has demonstrated that 2,4-DCP can be effectively degraded using the CaO2/Fe(II)-EDTA system. researchgate.netsemanticscholar.org The degradation efficiency is influenced by several key parameters, including the initial pH, the dosage of CaO2, and the concentration of the chelated iron catalyst. semanticscholar.org The process involves the interaction of hydroxyl radicals with the pollutant molecules, leading to their conversion into intermediate compounds and eventual mineralization. researchgate.net

Table 1: Key Parameters Influencing 2,4-DCP Degradation in a CaO2 Fenton-like System

| Parameter | Influence on Degradation | Reference |

|---|---|---|

| Initial pH | Affects the reaction kinetics and the stability of the iron catalyst. | semanticscholar.org |

| CaO2 Dosage | Determines the amount of H2O2 released and consequently the quantity of hydroxyl radicals generated. | semanticscholar.org |

| Chelated Iron Amount | Acts as the catalyst for H2O2 decomposition to form hydroxyl radicals; its concentration impacts the overall reaction rate. | semanticscholar.org |

Photocatalytic oxidation is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), and a light source (such as UV or visible light) to generate hydroxyl radicals. This technology has been effectively applied to the degradation of 2,4-DCP. nih.gov The process can be enhanced by integrating it with other electrochemical methods, such as the electro-Fenton (E-Fenton) process, which continuously generates the necessary reagents (Fe2+ and H2O2) in the solution. nih.gov

Various photocatalytic materials have been investigated for 2,4-DCP removal. Silver halide nanoparticles (Ag/AgX), particularly Ag/AgBr, have shown high photodegradation efficiency under visible light irradiation. nih.gov Studies have reported degradation rates of up to 89.4% after 300 minutes using Ag/AgBr photocatalysts. nih.gov Another approach involves loading ternary nanoparticle systems, such as Fe3O4/TiO2/Ag, onto nanofiber scaffolds. researchgate.net This method facilitates catalyst recovery and has demonstrated significant decomposition of the pollutant under UV/Vis radiation. researchgate.net Homogeneous photocatalysis using Fe(III) under UV light has also proven effective, with optimal conditions found at a pH of 3.0. nih.gov

Table 2: Performance of Various Photocatalytic Systems for 2,4-DCP Degradation

| Photocatalyst System | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|

| Ag/AgBr Nanoparticles | Visible Light | 89.4% after 300 min | nih.gov |

| Ag/AgCl Nanoparticles | Visible Light | ~80% after 300 min | nih.gov |

| Ag/AgI Nanoparticles | Visible Light | 38.2% after 300 min | nih.gov |

| Fe3O4/TiO2/Ag Nanoparticles | UV/Vis | ~55% after 180 min | researchgate.net |

| Fe(III)/O2 Homogeneous System | UV (303-366 nm) | Effective degradation, kinetics dependent on pH and Fe(III) concentration | nih.gov |

Ozonation is a well-established AOP that can effectively degrade 2,4-DCP. The process involves the direct reaction of ozone (O3) with the contaminant or the indirect reaction with hydroxyl radicals produced from ozone decomposition in water, especially at higher pH levels. eolss.net Studies using a bubble column reactor have achieved very high degradation percentages for 2,4-DCP (over 99%) through non-catalytic ozonation. The efficiency of ozonation can be influenced by operational parameters such as air flow rate and wastewater flow rate.

Combining ozonation with other AOPs, such as the Fenton process, can create a powerful two-step remediation system. nih.gov In such a combined process, the Fenton reaction can be used for initial dechlorination, followed by ozonation for the mineralization of intermediate degradation products. nih.gov AOPs, in general, are defined by their ability to generate sufficient quantities of hydroxyl radicals to effect water treatment. eolss.net These radicals are highly potent oxidants that react rapidly and non-selectively with a wide range of organic compounds. eolss.netdenora.com

Adsorption and Separation Methodologies

Adsorption is a surface phenomenon where pollutant molecules from a liquid phase accumulate on the surface of a solid adsorbent material. It is a widely used and effective technique for removing contaminants like 2,4-dichlorophenolate from water due to its simplicity, efficiency, and the availability of diverse adsorbent materials.

A variety of materials have been developed and tested for the adsorption of 2,4-DCP. Activated carbons, recognized for their high surface area and microporous structure, are highly effective. nih.gov These can be produced from low-cost agricultural waste materials such as pistachio shells, maize cobs, and oil palm empty fruit bunches, making them a cost-effective solution. nih.govresearchgate.net For instance, activated carbon derived from oil palm empty fruit bunches and prepared via chemical activation with phosphoric acid exhibited a high monolayer adsorption capacity of 232.56 mg/g. researchgate.net

Other novel materials include:

Template-synthesized mesoporous carbon (TSMC): This material, created using a nano-casting method, has a high specific surface area and uniform pore size, showing significant adsorption capacity for 2,4-DCP. deswater.comdeswater.com

Zeolitic Imidazolate Framework-8 (ZIF-8): This metal-organic framework is a promising adsorbent due to its high stability and large surface area. researchgate.net

Modified Halloysite (B83129) Nanotubes: Natural halloysite clay nanotubes, when modified with surfactants like hexadecyltrimethylammonium bromide (HDTMA), become more hydrophobic and show enhanced adsorption capacity for chlorophenols. nih.gov

Iron-based Nanoparticles (Fe NPs): These nanoparticles can remove 2,4-DCP through a combination of adsorption and subsequent Fenton-like oxidation on the particle surface. nih.gov

To understand and optimize the adsorption process, it is crucial to study its kinetics and equilibrium behavior. Adsorption kinetics describe the rate at which a pollutant is removed from the solution, while adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.

Kinetics: The adsorption of 2,4-DCP onto various adsorbents is often well-described by the pseudo-second-order kinetic model. nih.govresearchgate.netdeswater.comdeswater.comresearchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net For example, studies on activated carbons from pistachio shells and template-synthesized mesoporous carbon found that the pseudo-second-order model provided a better fit to the experimental data than the pseudo-first-order model. nih.govdeswater.com

Isotherms: Adsorption equilibrium data for 2,4-DCP are frequently analyzed using the Langmuir and Freundlich isotherm models.

The Langmuir model assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. researchgate.net It is often found to best represent the equilibrium data for 2,4-DCP adsorption on materials like activated carbon and template-synthesized mesoporous carbon, indicating a homogeneous adsorption process. researchgate.netdeswater.comdeswater.com

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces.

The pH of the solution is a critical parameter affecting adsorption, as it influences the surface charge of the adsorbent and the speciation of the 2,4-dichlorophenolate. Generally, acidic conditions are more favorable for the adsorption of 2,4-DCP onto carbonaceous materials. researchgate.net

Table 3: Kinetic and Isotherm Models for 2,4-DCP Adsorption

| Adsorbent Material | Best Fit Kinetic Model | Best Fit Isotherm Model | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Activated Carbon (Oil Palm Bunch) | Pseudo-second-order | Langmuir | 232.56 | researchgate.net |

| Template-Synthesized Mesoporous Carbon | Pseudo-second-order | Langmuir | 108.70 | deswater.comdeswater.com |

| Activated Carbon (Maize Cob) | Pseudo-second-order | Langmuir | 17.94 | researchgate.net |

| Activated Carbon (Pistachio Shells) | Pseudo-second-order | Not specified | Not specified | nih.gov |

Electrochemical and Electrokinetic Remediation Techniques

Electrochemical and electrokinetic methods represent a promising frontier in the remediation of soils and groundwater contaminated with recalcitrant organic pollutants such as 2,4-dichlorophenolate. These techniques utilize electrical currents to either directly degrade the contaminant or enhance its transport to a location where it can be more easily removed or destroyed.

Electrokinetic Transport and Degradation Enhancement

Electrokinetic remediation involves the application of a low-intensity direct electric current through the soil matrix via electrodes. This process induces the movement of water, ions, and charged particles, including contaminants like the 2,4-dichlorophenolate anion, towards the electrodes. This transport mechanism can concentrate the pollutant in a specific region for ex-situ treatment.

However, the true potential of this technology is often realized when it is coupled with degradation processes. Research has demonstrated that integrating electrokinetics with electrochemical oxidation can significantly enhance the removal of 2,4-dichlorophenol (B122985) (2,4-DCP). In one such system, the use of a hydrochar-assisted electrochemical setup resulted in approximately 76% removal of 2,4-DCP. The process relies on the generation of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), at the anode, which are powerful oxidizing agents that can break down the complex structure of 2,4-DCP.

Further advancements include sequential electrocatalytic systems. A study employing a Palladium-Multi-Walled Carbon Nanotubes/Nickel-foam (Pd-MWCNTs/Ni-foam) electrode demonstrated a highly effective two-step process. The first step involves electrocatalytic reduction, which dechlorinates the 2,4-DCP. This is followed by an electro-Fenton oxidation (EFO) process to degrade the resulting phenol (B47542). This sequential approach achieved remarkable efficiencies, with removal rates of 99.72% for 2,4-DCP and 61.45% for total organic carbon (TOC), indicating significant mineralization of the contaminant.

Table 1: Performance of Electrochemical Remediation Systems for 2,4-DCP

| Technology | Electrode/Catalyst System | Key Feature | 2,4-DCP Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Assisted Electrochemical Oxidation | Hydrochar-assisted anode | Enhanced generation of Reactive Oxygen Species (ROS) | ~76 | nih.gov |

Bioremediation and Bioaugmentation Approaches

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less toxic substances. For contaminants like 2,4-dichlorophenolate, which can be resistant to natural degradation, advanced techniques such as immobilizing microbial systems and genetically engineering microorganisms are employed to enhance efficiency and reliability.

Application of Immobilized Microbial Systems

Immobilization involves entrapping or attaching microbial cells or their enzymes to a solid support material. This technique offers several advantages over using free-cell suspensions, including increased cell density, protection from toxic substances, enhanced stability, and the potential for reuse, making the remediation process more cost-effective.

Various materials, such as alginate, polyvinyl alcohol (PVA), and clay, have been successfully used as supports. For instance, cells of the marine bacterium Bacillus subtilis and its laccase enzyme, when immobilized in 3% alginate, showed significantly increased biotransformation of 2,4-DCP compared to their free counterparts. nih.gov In a wastewater treatment scenario, immobilized B. subtilis cells achieved 90% removal of 2,4-DCP within 50 hours, while the immobilized laccase achieved 95% removal in 52 hours. nih.gov

Similarly, enzymes from white rot fungi, known for their potent lignin-degrading enzymes, have been effectively used. Laccase from Trametes villosa has proven efficient for the remediation of 2,4-DCP in soil. dissertationtopic.net In another study, crude enzymes from white rot fungi were immobilized on sodium alginate/hydroxyapatite/chitosan microspheres. This system demonstrated a remarkable 94.7% removal rate for a related compound, 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), under optimal conditions, far surpassing the 62.1% removal achieved by the free enzymes. researchgate.net Research using Pseudomonas putida immobilized in PVA gel has also shown that optimizing environmental conditions like temperature and pH is crucial for maximizing the degradation rate. nih.govthescipub.com

Table 2: Comparison of Immobilized Microbial Systems for Chlorophenol Degradation

| Biocatalyst | Immobilization Matrix | Target Compound | Removal Efficiency (%) | Key Finding | Reference |

|---|---|---|---|---|---|

| Bacillus subtilis cells | 3% Alginate | 2,4-DCP | 90 | Immobilized cells outperformed free cells. | nih.gov |

| Bacillus subtilis laccase | 3% Alginate | 2,4-DCP | 95 | Immobilized enzyme showed higher removal than free enzyme. | nih.gov |

| White Rot Fungi enzymes | SA-HA-CS¹ Microspheres | 2,4,6-TCP | 94.7 | Immobilization significantly enhanced enzyme performance and stability. | researchgate.net |

| Pseudomonas putida | Polyvinyl Alcohol (PVA) Gel | 2,4-DCP | N/A (Optimized rate: 40.1 mg L⁻¹ h⁻¹) | Degradation rate is highly dependent on pH, temperature, and initial concentration. | nih.govthescipub.com |

| Laccase (Trametes villosa) | Soil | 2,4-DCP | Complete Removal | Effective for in-situ soil remediation. | dissertationtopic.net |

¹SA-HA-CS: Sodium alginate/hydroxyapatite/chitosan

Genetic Engineering of Degradative Microorganisms

Genetic engineering offers a powerful tool to enhance the natural degradative capabilities of microorganisms or to introduce novel metabolic pathways for breaking down persistent pollutants. This approach involves identifying, isolating, and transferring specific genes responsible for the degradation of compounds like 2,4-dichlorophenolate.

A direct example is the isolation of a Pseudomonas sp. strain (GT241-1) capable of utilizing 2,4-DCP as a sole carbon and energy source. nih.gov Researchers successfully cloned the gene responsible for the initial step of degradation, 2,4-dichlorophenol hydroxylase (dcpA), and expressed it in Escherichia coli. While the engineered E. coli transformants gained the ability to act on 2,4-DCP, their hydroxylase activity was lower than that of the original Pseudomonas strain, highlighting the complexities of gene expression and protein function in a new host. nih.gov

Much of the understanding in this field comes from studying the degradation of related compounds. The tcp gene cluster in Cupriavidus necator JMP1334, responsible for degrading 2,4,6-TCP, serves as a valuable model. nih.govnih.gov Studies involving the targeted disruption (knockout) of specific genes within this cluster, such as tcpA and tcpX, have confirmed their essential role in the degradation pathway. nih.govnih.gov This detailed genetic knowledge is the foundation for future engineering efforts.

More complex metabolic engineering involves constructing entirely new pathways. For example, the bacterium Cupriavidus necator RW112 was engineered to grow on chlorinated biphenyls by introducing 11 different catabolic genes from three different bacteria. researchgate.net These genes, including tcbRCDEF (for chlorocatechol degradation) and cbdABC (for 2-halobenzoate dioxygenase), created a robust pathway capable of mineralizing complex pollutants. researchgate.net This strategy demonstrates the potential for creating bespoke microorganisms designed to remediate specific contaminants like 2,4-DCP. It also underscores the importance of engineering complete pathways to prevent the accumulation of toxic intermediates, as has been observed in some engineered strains that only perform partial degradation. nih.govasm.org

Table 3: Examples of Genetic Engineering for Chlorinated Aromatic Compound Degradation

| Organism | Gene(s) of Interest | Function of Gene(s) | Target Compound | Outcome | Reference |

|---|---|---|---|---|---|

| Pseudomonas sp. GT241-1 / E. coli | dcpA | 2,4-dichlorophenol hydroxylase | 2,4-DCP | Gene cloned and expressed in E. coli, conferring degradation ability. | nih.gov |

| Cupriavidus necator JMP134 | tcp gene cluster (tcpA, tcpX, etc.) | Degradation of 2,4,6-TCP | 2,4,6-TCP | Disruption of genes confirmed their essential role in the metabolic pathway. | nih.govnih.gov |

Integrated and Hybrid Remediation Systems for Complex Matrices

Treating 2,4-dichlorophenolate contamination in real-world scenarios, such as in complex soil and sediment matrices, often requires more than a single technology. Integrated and hybrid remediation systems combine the strengths of different physical, chemical, and biological processes to achieve more efficient and complete contaminant removal. These systems are designed to overcome the limitations of individual techniques, such as low bioavailability of the contaminant or the toxicity of the pollutant to microbial communities.

One promising hybrid approach combines zero-valent iron (ZVI) with microbial degradation. ZVI can chemically reduce chlorinated compounds, breaking chlorine-carbon bonds and transforming 2,4-DCP into less toxic intermediates like phenol, which are more amenable to subsequent biodegradation. This synergy mitigates the toxicity of the parent compound and provides a more readily available substrate for microorganisms.

Another strategy involves coupling adsorption with degradation. The use of hydrochar in an electrochemical system not only facilitates degradation through ROS generation but also adsorbs the 2,4-DCP, concentrating it in the reaction zone. nih.gov Similarly, organoclays can be used to sorb 2,4-DCP from the aqueous phase, which can then be followed by bioremediation, potentially protecting the microbial consortia from high initial concentrations.

Advanced oxidation processes (AOPs) are frequently integrated into treatment trains. A system using an iron oxychloride catalyst supported on graphitic carbon nitride (CNFeOCl) to activate peroxymonosulfate (B1194676) (PMS) achieved complete degradation of 2,4-DCP in under five minutes. researchgate.net Such a rapid chemical oxidation step could be used to pre-treat highly contaminated wastewater before a biological polishing step. The sequential electrocatalytic reduction and oxidation process mentioned previously is another prime example of an integrated system, where two distinct chemical processes are applied in sequence to achieve near-complete mineralization of the contaminant. nih.gov

Table 4: Overview of Integrated and Hybrid Remediation Systems

| System Type | Components | Mechanism | Target Compound | Key Advantage | Reference |

|---|---|---|---|---|---|

| Chemical-Biological | Zero-Valent Iron (ZVI) + Microorganisms | ZVI dechlorinates CPs to less toxic forms, which are then biodegraded. | Chlorophenols (CPs) | Reduces toxicity and enhances bioavailability for microbes. | nih.gov |

| Physical-Electrochemical | Hydrochar + Electrolysis | Adsorption of 2,4-DCP onto hydrochar coupled with electrochemical oxidation. | 2,4-DCP | Concentrates contaminant and enhances degradation via ROS. | nih.gov |

| Advanced Oxidation Process (AOP) | CNFeOCl + Peroxymonosulfate (PMS) | Catalytic activation of PMS to rapidly oxidize 2,4-DCP. | 2,4-DCP | Extremely rapid degradation (<5 minutes). | researchgate.net |

Analytical Chemistry Techniques for the Characterization and Quantification of 2,4 Dichlorophenolates

Chromatographic Separation Methods

Chromatography is a foundational technique for isolating 2,4-dichlorophenolate from complex matrices. The choice between gas and liquid chromatography is typically dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.

Gas chromatography is a well-established method for the analysis of volatile and semi-volatile compounds like 2,4-DCP. nih.gov Due to the polar nature of the hydroxyl group in phenols, derivatization is often performed to improve chromatographic peak shape and thermal stability. Common derivatization techniques include acetylation with acetic anhydride or reaction with pentafluorobenzyl bromide (PFBBr). taylorfrancis.comjcsp.org.pk The resulting less polar esters or ethers are more suitable for GC analysis.

Following sample preparation, such as liquid-liquid extraction with solvents like methylene chloride, the extract is concentrated and injected into the GC system. taylorfrancis.com Detection is commonly achieved using a Flame Ionization Detector (FID), an Electron Capture Detector (ECD) which is particularly sensitive to halogenated compounds like 2,4-DCP, or a mass spectrometer. taylorfrancis.comresearchgate.net

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Columns | Capillary columns are used to separate the analyte from other compounds. | Supelco PTE-5 (30 m, 0.25 mm i.d., 0.25 μm film thickness), Durabond-5MS | acs.orgepa.gov |

| Detectors | Devices used for detecting the analyte as it elutes from the column. | Electron Capture Detector (ECD), Flame Ionization Detector (FID), Mass Spectrometry (MS) | taylorfrancis.com |

| Derivatization | Chemical modification to enhance volatility and detectability. | Acetylation (with acetic anhydride), reaction with pentafluorobenzyl bromide (PFBBr) | taylorfrancis.comjcsp.org.pk |

| Injector Temperature | The temperature at which the sample is vaporized onto the column. | 280 °C (splitless mode) | acs.org |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally sensitive compounds. nih.gov It is frequently used for the determination of 2,4-DCP in aqueous samples. asianpubs.org Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (e.g., C18 or ODS) is used with a polar mobile phase. jcsp.org.pk

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with modifiers such as acetic acid or phosphate buffers to control the pH and ensure the analyte is in a consistent ionic state. jcsp.org.pk Detection is commonly performed using a UV detector, with monitoring at a wavelength around 280 nm. jcsp.org.pk Fluorescence detectors can also be used after derivatization with a fluorogenic-labeling reagent to achieve very low detection limits. jcsp.org.pk

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Mode | The principle of separation used in the LC system. | Reversed-Phase HPLC | jcsp.org.pk |

| Stationary Phase (Column) | The solid support within the column that interacts with the analytes. | ODS (Octadecylsilane), Lichrospher 100 RP-18, Zorbax Eclipse XDB-C18 | jcsp.org.pkubbcluj.ro |

| Mobile Phase | The solvent that carries the sample through the column. | Water-acetonitrile gradient, Acetonitrile/water with 0.1% formic acid | jcsp.org.pkubbcluj.ro |

| Detector | The device used for detecting the analyte post-separation. | UV Detector (e.g., at 225 nm or 280 nm), Fluorescence Detector, Mass Spectrometry (MS) | jcsp.org.pk |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) provides highly specific and sensitive detection, offering structural information that confirms the identity of the analyte. When coupled with a chromatographic separation technique, it represents a powerful tool for quantitative and qualitative analysis.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a definitive method for the identification and quantification of 2,4-DCP in complex environmental samples like soil, solid waste, and water. taylorfrancis.comacs.orgnih.gov After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak and a characteristic fragmentation pattern that serves as a chemical fingerprint for 2,4-DCP. researchgate.net The molecular ion peak for 2,4-DCP is observed at a mass-to-charge ratio (m/z) of 162, with other significant fragments appearing at m/z 64 and 98. nih.govresearchgate.net For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used to monitor specific ions characteristic of the target analyte. acs.org

| Parameter | Description | Typical Values/Ions | Reference |

|---|---|---|---|

| Ionization Mode | The method used to ionize the analyte molecules. | Electron Impact (EI) | epa.gov |

| Molecular Ion Peak | The peak corresponding to the intact ionized molecule. | m/z 162 | researchgate.net |

| Key Fragment Ions | Characteristic smaller ions formed from the breakdown of the molecular ion. | m/z 64 (C₅H₄⁺), m/z 98 (C₆H₁₀O⁺) | researchgate.net |

| Application | Matrices in which the technique is commonly used. | Water, soil, solid waste, crop samples | taylorfrancis.comacs.orgnih.gov |

For analyzing trace levels of 2,4-DCP, especially in challenging matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. epa.govresearchgate.net This technique involves the use of two mass analyzers in series. The first analyzer selects the precursor ion of the target compound (e.g., the deprotonated molecule [M-H]⁻ of 2,4-DCP at m/z 161 or 163), which is then fragmented in a collision cell. researchgate.net The second analyzer scans for specific product ions resulting from this fragmentation.

This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, allowing for quantification at very low concentrations, often in the nanogram-per-liter (ng/L) or microgram-per-liter (µg/L) range. epa.govresearchgate.net LC-MS/MS methods have been developed for the determination of 2,4-DCP in drinking, ground, and surface water with a limit of quantification (LOQ) as low as 0.10 µg/L. epa.gov

| Parameter | Description | Typical Values/Transitions | Reference |

|---|---|---|---|

| Ionization Mode | The method used to ionize the analyte molecules. | Electrospray Ionization (ESI), typically in negative mode | nih.gov |

| Precursor Ion [M-H]⁻ | The mass of the deprotonated molecule selected in the first mass analyzer. | m/z 163.08 | researchgate.net |

| Analysis Mode | The mode of operation for the tandem mass spectrometer. | Selected Reaction Monitoring (SRM) | researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | 0.10 µg/L in water; 0.32 ng/L reported in some methods | epa.govresearchgate.net |

Spectroscopic Characterization Techniques for Structural Analysis and Degradation Monitoring

Spectroscopic techniques are invaluable for confirming the structure of 2,4-dichlorophenolate and for monitoring its transformation or degradation over time. Ultraviolet-visible (UV-vis) spectroscopy is a straightforward method used to track the degradation of 2,4-DCP in aqueous solutions. nih.gov As the compound degrades, the aromatic ring structure is broken, leading to changes in the UV absorption spectrum, which can be monitored to determine the rate of degradation. nih.govresearchgate.net

For more detailed structural analysis and identification of intermediate products formed during degradation processes, such as oxidation by Fenton's reagent, more advanced coupled techniques are required. nih.gov The combination of ion chromatography with electrospray ionization mass spectrometry (IC-ESI-MS) has been successfully used to identify low-molecular-weight organic acids, including chlorinated by-products, that are formed during the breakdown of 2,4-DCP. nih.gov This provides critical insight into the degradation pathways and the potential formation of other compounds of environmental interest.

Fourier Transform Infrared Spectroscopy (FTIR) in Degradation Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for studying the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) and its salts, such as Calcium 2,4-dichlorophenolate. This technique identifies functional groups within a molecule by measuring the absorption of infrared radiation. In degradation studies, FTIR is employed to monitor the disappearance of characteristic vibrational bands of the parent compound and the appearance of new bands corresponding to intermediate and final degradation products.

The FTIR spectrum of 2,4-DCP exhibits several characteristic peaks that serve as markers for its presence. researchgate.netresearchgate.net Changes in these peaks provide direct evidence of the compound's transformation. For instance, the enzymatic dechlorination of 2,4-DCP can be monitored by observing changes in the spectrum. researchgate.net A notable alteration is the change in peaks associated with the carbon-chlorine (C-Cl) bonds, which is indicative of dechlorination, a primary step in the degradation of many chlorinated organic pollutants. researchgate.net

Key vibrational bands for 2,4-dichlorophenol include O-H stretching, C-H stretching, C=C aromatic ring stretching, and C-Cl stretching. The degradation process, which may involve hydroxylation, dechlorination, and aromatic ring cleavage, results in significant shifts or the disappearance of these bands. For example, the cleavage of the aromatic ring would lead to the loss of the characteristic C=C stretching vibrations. The formation of new carboxyl or hydroxyl groups during degradation would be evidenced by the appearance of new, corresponding absorption bands.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance in Degradation Studies |

|---|---|---|

| O-H Stretching | ~3351 | Changes in this broad peak can indicate alterations to the phenolic hydroxyl group. researchgate.net |

| C-H Stretching (Aromatic) | ~2975, 2928, 2887 | Disappearance suggests the breakdown of the aromatic ring structure. researchgate.net |

| C=C Stretching (Aromatic) | ~1425 | Loss of this peak is a strong indicator of aromatic ring cleavage. researchgate.net |

| C-O Stretching | ~1275 | Shifts can indicate changes in the chemical environment of the carbon-oxygen bond. researchgate.net |

| C-Cl Stretching | Not specified in sources | Disappearance of this band would be direct evidence of dechlorination. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Degradation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and monitoring of the degradation of aromatic compounds like 2,4-dichlorophenolates. This method is based on the principle that molecules containing π-bonds and non-bonding electrons absorb light in the UV-Vis range, leading to electronic transitions. The concentration of the compound in a solution is directly proportional to the absorbance, as described by the Beer-Lambert law.

In degradation studies of 2,4-DCP, UV-Vis spectroscopy is primarily used to track the decrease in the concentration of the parent compound over time. iasks.orgrsc.orgrsc.org The UV-Vis spectrum of 2,4-DCP in aqueous solution typically shows a characteristic absorption maximum. iasks.org The gradual decrease in the intensity of this peak is indicative of the compound's degradation. iasks.orgresearchgate.net

The formation of intermediate products during degradation can sometimes be observed by the appearance of new absorption bands at different wavelengths. However, in many degradation processes, the intermediates are transient and may not accumulate to detectable concentrations. The complete mineralization of 2,4-DCP to carbon dioxide and water is marked by the eventual disappearance of all significant absorption in the UV-Vis spectrum.

| Reported Absorption Maximum (λmax) | Reference |

|---|---|

| 285 nm | iasks.org |

| Not specified, but decrease observed | rsc.orgrsc.orgresearchgate.net |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a fundamental technique for the characterization of crystalline materials. scirp.orgicdd.com It provides detailed information about the atomic and molecular structure of a crystal, including lattice parameters and the arrangement of atoms. For a compound like this compound, XRD would be the definitive method to confirm its solid-state structure, identify its crystalline phase, and assess its purity.

In the context of studying 2,4-dichlorophenolates, XRD could be used to:

Confirm Synthesis: Verify the formation of the crystalline calcium salt.

Purity Assessment: Detect the presence of any crystalline impurities, such as unreacted 2,4-dichlorophenol or calcium hydroxide (B78521).

Structural Elucidation: Determine the coordination environment of the calcium ion and the bonding interactions with the 2,4-dichlorophenolate anions.

Polymorphism Studies: Identify if this compound can exist in different crystalline forms (polymorphs), which could have different physical properties.

For comparison, the crystal structure of a related compound, Calcium di-(4-chlorophenylsulphonylacetate) hydrate, has been determined by single-crystal X-ray diffraction, revealing a heptacoordinated calcium atom. researchgate.net Similar detailed structural insights could be obtained for this compound through crystallographic analysis.

Method Validation, Quantification Limits, and Matrix Interferences in Environmental Matrices

The accurate quantification of 2,4-dichlorophenolates in environmental samples such as soil and water is essential for monitoring pollution and assessing the efficacy of remediation strategies. Analytical methods used for this purpose, typically high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), must be rigorously validated to ensure the reliability of the data. researchgate.netresearchgate.netnih.gov

Method validation involves establishing key performance characteristics, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Environmental matrices are complex and can contain numerous interfering substances that can affect the analytical signal, a phenomenon known as the matrix effect. researchgate.netchromatographyonline.comresearchgate.net These interferences can lead to either an underestimation or overestimation of the analyte concentration. Therefore, method development must include strategies to minimize or compensate for matrix effects, such as thorough sample cleanup procedures or the use of matrix-matched calibration standards.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HPLC | Water/Soil | 0.45 µg/mL | 2 µg/mL | researchgate.net |

| HPLC-DAD | River Water | 0.04–0.34 ng/mL | 0.13–1.14 ng/mL | researchgate.net |

| Not specified | Not specified | Not specified | Not specified | nih.gov |

Isotope Tracing and Mechanistic Pathway Elucidation

Isotope tracing is a powerful technique used to unravel the complex degradation pathways of chemical compounds. x-chemrx.com This method involves labeling the target molecule, such as 2,4-dichlorophenol, with a stable or radioactive isotope (e.g., ¹⁴C, ¹³C, ²H). By tracking the labeled atoms through the degradation process, researchers can identify the sequence of reactions and the structures of intermediate metabolites.

Studies utilizing uniformly ¹⁴C-labeled 2,4-DCP have been instrumental in determining its metabolic fate. For instance, research on the degradation of 2,4-DCP by brown rot fungi showed the liberation of ¹⁴CO₂, providing direct evidence of the mineralization of the aromatic ring. nih.gov In another study, the metabolism of [¹⁴C]-2,4-DCP in edible plants was investigated, revealing that the major terminal metabolites were saccharide conjugates of the parent compound. regulations.gov Similarly, the uptake and metabolism of [¹⁴C]-2,4-DCP in wheat and soybean have been studied, identifying malonylated glucoside conjugates as the final major metabolites. nih.gov

These isotope labeling studies provide unequivocal evidence for proposed degradation mechanisms, which often involve a series of steps such as:

Dechlorination: The removal of chlorine atoms from the aromatic ring. nih.gov

Hydroxylation: The introduction of additional hydroxyl groups.

Aromatic Ring Cleavage: The opening of the benzene ring structure. mdpi.com

Mineralization: The complete breakdown of the organic molecule into inorganic products like CO₂ and Cl⁻. nih.gov

By identifying the intermediates and final products, isotope tracing provides a detailed roadmap of the degradation process, which is crucial for developing effective bioremediation and pollution control technologies.

Ecological Implications and Environmental Exposure Assessment of 2,4 Dichlorophenolate

Environmental Concentrations and Exposure Pathways in Different Media

2,4-Dichlorophenolate enters the environment primarily through the degradation of 2,4-D herbicides and from industrial effluents. taylorfrancis.comcdc.gov Its presence has been detected in various environmental compartments, including water, soil, and air, leading to several exposure pathways for living organisms.

Water: Surface waters can become contaminated through runoff from agricultural areas where 2,4-D has been applied. taylorfrancis.com Industrial discharges from chemical and petroleum industries are another significant source. cdc.gov Concentrations in drinking water have been reported to reach up to 66.2 ng/L in some studies. researchgate.net The compound is slightly soluble in water at neutral pH but dissolves readily in alkaline solutions, forming the dichlorophenolate salt. nih.gov Acute and chronic toxicity to freshwater aquatic life have been observed at concentrations as low as 2,020 µg/L and 365 µg/L, respectively. nih.gov

Soil: Soil contamination occurs from the direct application of herbicides containing 2,4-D. The persistence and concentration in soil are influenced by factors such as soil pH, organic matter content, and microbial activity. wiley.com In slightly acidic soils (pH < 6), 2,4-D is in a nonionic form and is more likely to be adsorbed, whereas at higher pH levels, it exists in the more mobile anionic form. wiley.com

Air: While atmospheric levels are generally low, detectable concentrations of the parent compound, 2,4-D, may be present in agricultural areas. nih.gov Vapor-phase 2,4-D can be degraded in the atmosphere, while particulate-phase forms can be removed by wet and dry deposition, potentially contaminating soil and water. nih.gov

Biota: Human exposure to 2,4-DCP is evident from biomonitoring studies. A Korean National Human Biomonitoring Survey found detectable levels of 2,4-DCP in the urine of 63.4% of the adult population, with a geometric mean concentration of 0.14 μg/L. rsc.org Exposure can occur through the consumption of contaminated water and food products, inhalation of contaminated air, and dermal contact. nih.govrsc.org

Table 1: Reported Environmental Concentrations of 2,4-Dichlorophenol (B122985) (2,4-DCP)

| Environmental Medium | Concentration Range | Location/Study Context |

|---|---|---|

| Drinking Water | up to 66.2 ng/L (median: 0.46 ng/L) | Nationwide study in China researchgate.net |

| Freshwater (Acute Toxicity) | 2,020 µg/L | US EPA Criteria nih.gov |

| Freshwater (Chronic Toxicity) | 365 µg/L | US EPA Criteria nih.gov |

| Human Urine (Geometric Mean) | 0.14 µg/L | Korean adult population rsc.org |

Degradation Product Profiling and Environmental Persistence

The persistence of 2,4-dichlorophenolate in the environment is determined by the rate and pathways of its degradation. Microbial breakdown is a major route for its dissipation in soil and water, although photodegradation can also occur.

Aerobic Degradation: Under aerobic conditions, the primary mechanism of microbial degradation involves the removal of the acetic acid side chain from the parent compound 2,4-D to yield 2,4-DCP. wiley.com This is followed by cleavage of the aromatic ring to produce aliphatic acids like succinic acid. wiley.com In freshwater, the aerobic aquatic metabolism half-life of 2,4-D is reported to be about 15 days. nih.gov

Anaerobic Degradation: In the absence of oxygen, such as in saturated sediments, 2,4-DCP undergoes a different degradation sequence. Studies in freshwater lake sediments have shown that 2,4-DCP is first dechlorinated to 4-chlorophenol (B41353) (4-CP). nih.gov This is followed by the dechlorination of 4-CP to phenol (B47542), which is then carboxylated to benzoate (B1203000). nih.gov Finally, benzoate is degraded to methane (B114726) and carbon dioxide. nih.gov This sequential process involves at least five different types of organisms. nih.gov The degradation is much slower under anaerobic conditions, with the half-life of the parent 2,4-D ranging from 41 to 333 days. nih.gov

Photodegradation: 2,4-D is susceptible to photolysis in sunlit surface waters, with a reported half-life of 13 days at the surface of distilled water. wiley.com However, in natural waters, the effectiveness of photodegradation is reduced by weaker UV radiation and the presence of suspended matter. wiley.com Major photodegradation products include 1,2,4-benzenetriol, with 2,4-dichlorophenol and carbon dioxide identified as minor metabolites. wiley.com

Degradation Metabolites: Various studies have identified a range of intermediate degradation products. Fungi have been shown to detoxify 2,4-DCP through hydroxylation to dichlorocatechol or oxidative dechlorination to 2-chloro-hydroquinone. researchgate.net The white-rot fungus Phanerochaete chrysosporium produces metabolites such as 2,4-dichloroanisole (B165449) and 2-chloro-1,4-hydroquinone. researchgate.net Anaerobic degradation pathways produce key intermediates like 4-chlorophenol and phenol. nih.gov

Table 3: Degradation Pathways and Major Metabolites of 2,4-Dichlorophenol

| Degradation Pathway | Key Intermediates / Products | Environmental Conditions |

|---|---|---|

| Aerobic Microbial Degradation | Succinic acid wiley.com | Aerobic soil and water wiley.com |

| Anaerobic Microbial Degradation | 4-chlorophenol, phenol, benzoate, methane, CO₂ nih.gov | Anaerobic freshwater sediments nih.gov |

| Photodegradation | 1,2,4-benzenetriol, humic acids wiley.com | Sunlit surface waters wiley.com |

| Fungal Biotransformation | Dichlorocatechol, 2-chloro-hydroquinone, 2,4-dichloroanisole researchgate.net | Varies by fungal species researchgate.net |

Development of Predictive Environmental Models

Predictive environmental models are essential tools for assessing the fate, transport, and potential impact of chemicals like 2,4-dichlorophenolate. These models integrate data on chemical properties, environmental conditions, and degradation kinetics to forecast concentrations in different environmental compartments.

Kinetic Models: Researchers have developed kinetic models to predict the biodegradation of 2,4-DCP. For instance, a mathematical model was created for the degradation of 2,4-DCP in a fixed-biofilm reactor, which included mechanisms for biodegradation by both attached and suspended biomass, as well as mass transport diffusion. researchgate.net This model's predictions for effluent concentrations of 2,4-DCP closely matched experimental results, validating its use for predicting reactor performance. researchgate.net Another study developed a quadratic regression model to predict the aerobic biodegradation rate of 2,4-DCP based on variables such as temperature, pH, and initial concentration. researchgate.netthescipub.com

Bioavailability and Bioaccumulation Models: Modeling has also been applied to understand the bioavailability and bioaccumulation of 2,4-DCP. An experimental model using artificial particles and humic acids was successfully used to investigate the uptake and bioaccumulation of 2,4-DCP by the freshwater clam Sphaerium corneum. nih.gov This approach helps in predicting the bioaccumulation of sediment-bound contaminants, which is difficult to assess directly due to the complex nature of natural sediments. nih.gov

Fate and Transport Models: General environmental fate and transport models, while not always specific to 2,4-DCP, provide a framework for understanding its movement and persistence. cdc.gov These models use mass balance equations to describe the movement and transformation of chemicals between compartments like air, water, soil, and sediment. researchgate.netmdpi.com They incorporate processes such as advection, dispersion, sorption, and degradation to predict environmental concentrations over time. wiley.com For chlorophenols, water quality models have been used to evaluate their fate in aquatic systems, successfully linking known loadings from industrial sources to concentrations in water, sediment, and biota. taylorfrancis.com The development and validation of such models are crucial for conducting risk assessments and establishing environmental quality standards. researchgate.net

Conclusions and Outlook for Future Research on Calcium 2,4 Dichlorophenolate

Synthesis of Current Academic Understanding

Currently, the academic understanding of Calcium 2,4-dichlorophenolate is primarily inferred from the known properties of 2,4-dichlorophenol (B122985) and the general principles of salt formation. 2,4-Dichlorophenol is a chlorinated derivative of phenol (B47542) and is a white, crystalline solid with a characteristic medicinal odor nih.gov. It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) wikipedia.org.

The synthesis of this compound would theoretically involve the reaction of 2,4-dichlorophenol with a calcium base, such as calcium hydroxide (B78521). In this acid-base reaction, the acidic proton of the phenolic hydroxyl group would be neutralized by the hydroxide, forming the calcium salt and water. While this reaction is chemically straightforward, specific synthesis conditions, yield, and purification methods for this compound are not well-documented in publicly available literature.

The physical and chemical properties of this compound are also not extensively characterized. It is expected to be a salt, and therefore likely a solid with a higher melting point and greater water solubility than its parent compound, 2,4-dichlorophenol. The increased solubility in water could have significant implications for its environmental mobility and bioavailability.

Critical Challenges and Emerging Research Opportunities

The significant gap in the scientific literature regarding this compound presents numerous challenges but also a wide array of research opportunities.

Fundamental Characterization: A primary challenge is the lack of basic data on the compound. Future research should focus on:

Optimized Synthesis and Purification: Developing and documenting efficient and scalable methods for the synthesis of pure this compound.

Physicochemical Properties: Thoroughly characterizing its physical and chemical properties, including melting point, boiling point, solubility in various solvents, and spectroscopic data (e.g., NMR, IR, Mass Spectrometry).

Crystal Structure: Determining the crystal structure of the solid salt to understand its solid-state properties.